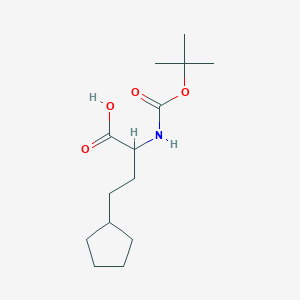

2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid

Description

2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a cyclopentyl substituent at the fourth carbon of the butanoic acid backbone. The Boc group serves as a protective moiety for the amine functionality, enabling controlled synthesis in peptide chemistry and medicinal applications. Its cyclopentyl group confers distinct steric and lipophilic properties, influencing solubility, metabolic stability, and target binding in biological systems.

Properties

IUPAC Name |

4-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-8-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJQFNHLEZEZMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and minimal side reactions.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

Substitution: Nucleophilic substitution reactions where the Boc-protected amine can react with electrophiles to form new compounds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol, or oxalyl chloride in methanol.

Substitution: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), acetonitrile.

Major Products Formed

Scientific Research Applications

2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid is an amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group on the amino functional group and a cyclopentyl side chain.

Applications in Scientific Research

- Pharmaceutical Applications The compound's solubility in organic solvents and its moderate to high gastrointestinal absorption make it relevant in pharmaceutical applications.

- Intermediate in Synthesis As an intermediate, this compound is incorporated into more complex molecules to achieve a desired biological activity.

- Chemical Biology Research The molecule can be a useful tool in chemical biology research, a field that investigates the interactions between small molecules and biological systems. By attaching a reporter group (a molecule that can be easily detected) to this molecule, researchers could potentially study its cellular uptake, localization, and interactions with biomolecules.

Potential Research Areas

Interaction studies involving this compound may focus on:

- Evaluating its effects on cell signaling pathways.

- Investigating its potential as a building block for designing novel therapeutic agents.

- Analyzing its interactions with proteins and other biomolecules to understand its role in biological processes.

Mechanism of Action

The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical transformations. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Cyclopentyl vs. Cyclopropyl Substituents

- Steric Effects: The cyclopentyl group in the target compound introduces moderate steric hindrance compared to the smaller, highly strained cyclopropyl group in 2-((Boc)amino)-4-cyclopropylbutanoic acid. This impacts molecular conformation and binding to hydrophobic pockets in biological targets .

Aromatic vs. Aliphatic Substituents

Compounds like (R/S)-2-((Boc)amino)-3-(4-iodophenyl)propanoic acid () feature an aromatic 4-iodophenyl group, which confers distinct electronic and steric properties:

- Biological Activity : The 4-iodophenyl analogs (CW1-CW20) demonstrated anticancer activity in vitro, suggesting that aromatic substituents may enhance target engagement (e.g., kinase inhibition) compared to aliphatic cyclopentyl groups .

- Synthetic Complexity : Introduction of iodophenyl groups requires palladium-catalyzed cross-coupling (e.g., Suzuki), increasing synthetic complexity relative to aliphatic cyclopentyl derivatives.

Positional Isomerism

1-((Boc)amino)cyclopentanecarboxylic acid () positions the cyclopentane ring directly on the carboxylic acid carbon, unlike the target compound’s butanoic acid chain. This structural difference alters:

- Acid Dissociation (pKa) : Direct attachment of the cyclopentane ring may lower the carboxylic acid pKa due to inductive effects, influencing ionization state under physiological conditions .

Biological Activity

2-((Tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid, commonly referred to as Boc-cyclopentylbutanoic acid, is a derivative of amino acids featuring a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry and biochemistry due to its potential biological activities, particularly in the context of drug development and peptide synthesis.

- Molecular Formula : C14H25NO4

- Molecular Weight : 273.36 g/mol

- CAS Number : 150588-14-0

The Boc group serves primarily as a protective moiety in organic synthesis, especially in peptide synthesis, where it protects the amino group from unwanted reactions. This allows for selective reactions and the synthesis of complex molecules. The compound's action can be influenced by various environmental factors, including pH and temperature, which affect its stability and reactivity during synthesis processes .

1. Antimicrobial Activity

Research has indicated that derivatives of amino acids, including Boc-protected compounds, exhibit antimicrobial properties. These compounds can interfere with bacterial cell wall synthesis and disrupt cellular functions, making them potential candidates for antibiotic development .

2. Anti-inflammatory Effects

Studies have shown that some amino acid derivatives can modulate inflammatory responses. The activity of Boc-cyclopentylbutanoic acid in this regard is linked to its ability to inhibit pro-inflammatory cytokines and pathways such as NF-κB and JAK/STAT signaling .

3. Neuroprotective Properties

There is emerging evidence suggesting that certain amino acid derivatives may have neuroprotective effects. The modulation of neuronal signaling pathways and the potential to influence apoptosis and autophagy are areas of active research .

Table 1: Summary of Biological Activities

Case Study: Synthesis and Biological Evaluation

A study published in Molecules detailed the synthesis of Boc-cyclopentylbutanoic acid and its evaluation against various biological targets. The compound was synthesized through a multi-step reaction involving alkylation and protection strategies that yielded high purity and yield (up to 95%) . Biological assays demonstrated its efficacy in reducing inflammation in vitro, suggesting its potential therapeutic applications.

Q & A

Basic: What are the standard synthetic routes for preparing 2-((tert-butoxycarbonyl)amino)-4-cyclopentylbutanoic acid?

Methodological Answer:

The synthesis typically involves:

- Step 1: Protection of the primary amine using di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) to form the Boc-protected intermediate .

- Step 2: Introduction of the cyclopentyl group via alkylation or Michael addition. For example, using cyclopentylmagnesium bromide in a Grignard reaction or coupling with cyclopentyl halides via nucleophilic substitution .

- Step 3: Hydrolysis of esters (if intermediates are ester-protected) using aqueous NaOH or LiOH to yield the final carboxylic acid .

Key Considerations: - Purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

- Reaction monitoring via TLC or HPLC to ensure completion .

Basic: How is the compound characterized to confirm its structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation pattern .

- Infrared (IR) Spectroscopy: Stretches at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid) .

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% by UV detection at 254 nm) .

Advanced: How does the cyclopentyl substituent influence the compound’s reactivity in peptide coupling reactions?

Methodological Answer:

- Steric Hindrance: The bulky cyclopentyl group reduces nucleophilicity at the α-carbon, slowing coupling reactions. Strategies include:

- Solvent Effects: Non-polar solvents (e.g., DCM) minimize steric clashes compared to polar aprotic solvents .

- Empirical Validation: Kinetic studies (e.g., monitoring by 19F NMR or LC-MS) quantify coupling efficiency under varying conditions .

Advanced: What strategies resolve racemization during Boc protection of sterically hindered amino acids?

Methodological Answer:

- Low-Temperature Reactions: Conducting reactions at 0–4°C suppresses base-catalyzed racemization .

- Additives: Hydroxybenzotriazole (HOBt) or OxymaPure minimizes epimerization during activation .

- Chiral Analysis: Chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) monitors enantiomeric excess (ee > 98%) .

Case Study: Similar Boc-protected β-amino acids with aryl substituents show <2% racemization under optimized conditions .

Advanced: How can the metabolic stability of the Boc group be evaluated for drug delivery applications?

Methodological Answer:

- In Vitro Studies:

- pH Stability: Incubate the compound in buffers (pH 1–10, 37°C) and quantify degradation via LC-MS. The Boc group is labile under acidic conditions (e.g., gastric pH) .

- Enzymatic Hydrolysis: Exposure to esterases or liver microsomes identifies metabolic cleavage sites .

- In Vivo Tracking: Radiolabeling (e.g., 14C-Boc) in animal models traces metabolic pathways and half-life .

Advanced: What computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking: Software like AutoDock Vina or Schrödinger models interactions with enzymes (e.g., proteases) by simulating ligand-receptor binding poses. The cyclopentyl group’s hydrophobicity may enhance binding to non-polar pockets .

- Molecular Dynamics (MD): Simulations (GROMACS, AMBER) assess conformational stability in aqueous or lipid bilayer environments .

- QSAR Models: Regression analysis correlates structural descriptors (e.g., logP, polar surface area) with experimental IC50 values from analogous compounds .

Advanced: How are contradictions in spectral data resolved during structural elucidation?

Methodological Answer:

- Multi-Technique Validation: Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations between the Boc carbonyl and tert-butyl protons confirm protection .

- Isotopic Labeling: Synthesize 13C-labeled analogs to trace specific carbons in complex spectra .

- Crystallography: Single-crystal X-ray diffraction (where feasible) provides unambiguous structural confirmation .

Advanced: What role does the compound play in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Resin Loading: The carboxylic acid is activated as a pentafluorophenyl ester for coupling to amine-functionalized resins (e.g., Rink amide MBHA) .

- Orthogonal Protection: The Boc group is stable under SPPS conditions (e.g., piperidine deprotection of Fmoc groups), enabling sequential peptide elongation .

- Case Study: Boc-protected γ-amino acids improve peptide helicity and protease resistance in therapeutic peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.